1-(2-Nitrophenyl)cyclopentanemethanamine
Description
1-(2-Nitrophenyl)cyclopentanemethanamine is a cyclopentane-derived compound featuring a 2-nitrophenyl substituent and a methanamine group. Its molecular formula is C₁₂H₁₄N₂O₂, with a molar mass of 218.25 g/mol. This compound is structurally related to several analogs, which differ in substituents, ring size, or functional groups, influencing their physicochemical properties and applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[1-(2-nitrophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H16N2O2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14(15)16/h1-2,5-6H,3-4,7-9,13H2 |
InChI Key |
PVBMVAGAPZTDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)cyclopentanemethanamine typically involves the reaction of cyclopentanemethanamine with 2-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 1-(2-Nitrophenyl)cyclopentanemethanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings . The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
1-(2-Nitrophenyl)cyclopentanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 1-(2-Nitrophenyl)cyclopentanemethanamine and its analogs:
Key Findings from Comparative Studies
- Substituent Effects : Halogenated derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine) demonstrate increased molecular weight and altered electronic properties, which may improve binding affinity in drug-receptor interactions .
- Functional Group Influence : The carbonitrile group in 1-(2-Nitrophenyl)cyclopentanecarbonitrile introduces polarity, affecting solubility and reactivity in nucleophilic substitution reactions .
- Enzyme Interactions : Unsubstituted phenyl analogs (e.g., 1-Phenylcyclopentanemethanamine) are linked to dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting a role in diabetes research .
Biological Activity
1-(2-Nitrophenyl)cyclopentanemethanamine, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structure and Composition
1-(2-Nitrophenyl)cyclopentanemethanamine features a cyclopentane ring substituted with a nitrophenyl group. Its molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
The physicochemical properties of 1-(2-Nitrophenyl)cyclopentanemethanamine include:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Not specified |
| LogP | Not available |
| pKa | Not available |
These properties are crucial for understanding the compound's behavior in biological systems.
Research indicates that compounds similar to 1-(2-Nitrophenyl)cyclopentanemethanamine may interact with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross cellular membranes and interact with intracellular targets.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several nitrophenyl derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells : In a research article focusing on the cytotoxic effects of nitrophenyl derivatives, it was found that certain compounds induced apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .
Interaction with Biological Targets
The interaction profile of 1-(2-Nitrophenyl)cyclopentanemethanamine can be explored through databases like DrugBank and ChEMBL. These platforms provide insights into potential targets based on structural similarity and known interactions of related compounds.
Potential Targets
- Enzymes : Nitrophenyl derivatives often target enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors may suggest implications in neurological disorders.
Pharmacokinetics
Understanding the pharmacokinetics of 1-(2-Nitrophenyl)cyclopentanemethanamine is vital for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting its behavior in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
